Molecular Weight and Lipophilicity Profile vs. 1-(Azetidin-3-ylmethyl)piperidine and 1-(Pyrrolidin-3-ylmethyl)pyrrolidine
1-(Azetidin-3-ylmethyl)pyrrolidine (MW 140.23 g/mol) offers a distinct molecular weight and lipophilicity profile compared to its piperidine analog 1-(Azetidin-3-ylmethyl)piperidine (MW 154.25 g/mol) and its pyrrolidine analog 1-(Pyrrolidin-3-ylmethyl)pyrrolidine (MW 154.25 g/mol) . The lower molecular weight and predicted lower clogP of the target compound may translate to improved permeability and solubility characteristics, which are critical for lead optimization [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 140.23 |
| Comparator Or Baseline | 1-(Azetidin-3-ylmethyl)piperidine: 154.25; 1-(Pyrrolidin-3-ylmethyl)pyrrolidine: 154.25 |
| Quantified Difference | 14.02 g/mol lower |
| Conditions | Calculated molecular weight |
Why This Matters
Lower molecular weight within the same scaffold class may correlate with improved drug-like properties, including better oral bioavailability and lower non-specific binding, guiding procurement for early-stage discovery.
- [1] Lipinski's Rule of Five. General drug-likeness guidelines correlating molecular weight and lipophilicity with oral bioavailability. View Source
